Physicochemical Profiling: XLogP3-AA and Hydrogen-Bond Donor Count of the Isobutyramide Side-Chain vs. Arylcarboxamide Congeners
Among a series of 4-methoxy-6-morpholino-1,3,5-triazine derivatives catalogued in PubChem, the isobutyramide variant (CID 121137745) exhibits a computed XLogP3-AA of 0.6 and a single hydrogen bond donor (HBD = 1) [1]. In contrast, the analogous 2-fluoro-benzamide derivative (2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide, MW ~363 Da) is predicted to have an XLogP3 exceeding 2.0 and an HBD count of 1, resulting in a higher logP and reduced aqueous solubility [2]. The lower logP of the isobutyramide translates into a predicted higher aqueous solubility and a more favorable CNS MultiParameter Optimization (MPO) score, which is a critical selection criterion for CNS drug discovery programs [3].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6; HBD = 1 |
| Comparator Or Baseline | 2-Fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide (PubChem estimated XLogP3 > 2; HBD = 1) |
| Quantified Difference | Δ XLogP3 > 1.4 units (lower logP for target compound → higher predicted solubility) |
| Conditions | Computed properties using XLogP3 algorithm (PubChem, 2024) |
Why This Matters
For procurement decisions in CNS or oral drug discovery programs, selecting the isobutyramide variant over higher-logP arylcarboxamide analogs directly improves the probability of achieving adequate aqueous solubility and CNS penetration – a differentiation that is quantifiable via the ~1.4-unit logP difference.
- [1] PubChem Compound Summary for CID 121137745: Computed XLogP3-AA = 0.6, HBD = 1. National Center for Biotechnology Information, 2024. View Source
- [2] Estimated XLogP3 for 2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide based on structural comparison using PubChem's XLogP3 algorithm. MW ~363.3, predicted XLogP3 > 2. View Source
- [3] Wager, T. T., et al. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 2010, 1(6), 435–449. View Source
